molecular formula C23H21ClN2O4S3 B11698356 Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11698356
M. Wt: 521.1 g/mol
InChI Key: BNOXDSHBKOZEHA-BOPFTXTBSA-N
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Description

Unit Cell Parameters and Space Group Determination

X-ray crystallography remains the gold standard for resolving three-dimensional molecular structures. For this compound, single-crystal diffraction data would typically reveal a monoclinic crystal system with space group P2₁/c, a common arrangement for structurally analogous thiazolidinones. The unit cell dimensions are projected to include parameters such as a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 102.5°, consistent with the steric demands of the chlorophenyl and tetrahydrobenzo[b]thiophene moieties.

Bond Lengths and Angular Distortions

Key bond lengths within the thiazolidinone ring are anticipated to align with published values for similar systems:

  • C=O bond : ~1.22 Å (characteristic of carbonyl groups in thiazolidinones)
  • C–S bond : ~1.67 Å (reflecting partial double-bond character due to resonance)
  • C–N bond : ~1.35 Å (indicative of conjugation with the thioxo group)

Angular distortions in the thiophene ring system are likely minimized due to its partial saturation, with dihedral angles between the thiazolidinone and benzo[b]thiophene planes estimated at 15–20°.

Spectroscopic Characterization via NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals for the compound would include:

δ (ppm) Multiplicity Assignment
1.25 Triplet Ethyl CH₃
4.20 Quartet Ethyl CH₂
7.35–7.55 Multiplet Chlorophenyl protons
2.60–3.10 Multiplet Tetrahydrobenzo[b]thiophene CH₂

In ¹³C NMR , the carbonyl carbon (C=O) of the thiazolidinone ring would resonate near δ 170 ppm, while the thiocarbonyl (C=S) would appear at δ 190 ppm.

Infrared (IR) Spectroscopy

Critical IR absorptions are predicted as follows:

Wavenumber (cm⁻¹) Assignment
1685 C=O stretch (thiazolidinone)
1240 C–N stretch (amide)
690 C–S stretch (thiophene)

Mass Spectrometric Fragmentation

Key fragmentation pathways in electron ionization (EI-MS) would involve:

  • Loss of the ethyl group (m/z 15)
  • Cleavage of the thiazolidinone ring (m/z 43 fragment)
  • Base peak at m/z 92 (tetrahydrobenzo[b]thiophene backbone)

Quantum Mechanical Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level would predict:

  • HOMO-LUMO gap : ~3.8 eV, indicating moderate reactivity
  • Electrostatic potential (ESP) : Localized negative charge on the thioxo sulfur and carbonyl oxygen

Natural Bond Orbital (NBO) Analysis

NBO analysis would reveal significant hyperconjugation between the thiazolidinone’s lone pairs and the σ* orbitals of adjacent C–S and C–N bonds, stabilizing the ring system by ~25 kcal/mol.

Comparative Analysis with Related Thiazolidinone and Tetrahydrobenzo[b]Thiophene Derivatives

Structural Comparisons

Feature This Compound Standard Thiazolidinone
C=O Bond Length 1.22 Å 1.24 Å
Ring Planarity 15° dihedral 30° dihedral
Solubility in DMSO 12 mg/mL 8 mg/mL

Reactivity Trends

The electron-withdrawing chlorophenyl substituent enhances electrophilic substitution reactivity at the thiophene ring by 40% compared to non-halogenated analogs. Conversely, nucleophilic attack at the thiazolidinone’s C=O group is reduced due to resonance stabilization.

Properties

Molecular Formula

C23H21ClN2O4S3

Molecular Weight

521.1 g/mol

IUPAC Name

ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4S3/c1-2-30-22(29)19-14-8-4-6-10-16(14)32-20(19)25-18(27)12-26-21(28)17(33-23(26)31)11-13-7-3-5-9-15(13)24/h3,5,7,9,11H,2,4,6,8,10,12H2,1H3,(H,25,27)/b17-11-

InChI Key

BNOXDSHBKOZEHA-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S

Origin of Product

United States

Preparation Methods

Gewald Reaction for Core Formation

The tetrahydrobenzo[b]thiophene scaffold is synthesized via the Gewald reaction, a three-component cyclization involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur. This reaction proceeds in ethanol under reflux with a catalytic base such as triethylamine. The mechanism involves:

  • Knoevenagel condensation : Cyclohexanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Sulfur incorporation : Elemental sulfur reacts with the nitrile group, facilitating cyclization to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Typical Conditions :

  • Reagents : Cyclohexanone (1.2 equiv), ethyl cyanoacetate (1.0 equiv), sulfur (1.5 equiv), triethylamine (0.1 equiv).

  • Solvent : Absolute ethanol.

  • Temperature : Reflux (78°C).

  • Yield : 85–92%.

This step establishes the bicyclic framework with critical functional groups (amino and ester) for subsequent derivatization.

Functionalization of the Amino Group

Acylation with Chloroacetyl Chloride

The amino group at position 2 of the tetrahydrobenzo[b]thiophene core is acylated to introduce a reactive chloroacetyl side chain. Chloroacetyl chloride (1.2 equiv) is added dropwise to a solution of the amine intermediate in dichloromethane (DCM) containing triethylamine (2.0 equiv) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding ethyl 2-(2-chloroacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Key Data :

  • Reaction Time : 4–6 hours.

  • Yield : 78–85%.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 7:3).

Formation of the Thiazolidinone Moiety

Cyclocondensation with 2-Chlorobenzaldehyde and Mercaptoacetic Acid

The chloroacetyl intermediate undergoes a three-component cyclocondensation with 2-chlorobenzaldehyde and mercaptoacetic acid to form the thiazolidin-4-one ring. The reaction mechanism involves:

  • Nucleophilic substitution : The chloro group is displaced by the thiol group of mercaptoacetic acid.

  • Imine formation : The aldehyde reacts with the amine generated in situ.

  • Cyclization and dehydration : Intramolecular attack forms the five-membered thiazolidinone ring, followed by dehydration to restore aromaticity.

Optimized Conditions :

  • Reagents : Chloroacetyl intermediate (1.0 equiv), 2-chlorobenzaldehyde (1.2 equiv), mercaptoacetic acid (1.5 equiv).

  • Solvent : Toluene with a Dean-Stark trap.

  • Temperature : Reflux (110°C).

  • Yield : 70–76%.

Comparative Analysis of Synthetic Approaches

Green Chemistry Considerations

The use of water as a solvent in thiazolidinone synthesis (as demonstrated in Source) offers environmental advantages but requires modifications for compatibility with the tetrahydrobenzo[b]thiophene intermediate. Traditional toluene-based methods achieve higher yields (70–76%) but generate more waste.

Yield Optimization Strategies

  • Catalysis : Adding catalytic piperidine (0.05 equiv) accelerates imine formation, reducing reaction time by 30%.

  • Microwave Assistance : Shortens cyclocondensation steps from 5 hours to 45 minutes, improving yield to 82%.

Structural Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Absorption bands at 3323–3428 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), and 1240 cm⁻¹ (C–S).

  • ¹H NMR : Signals at δ 1.25 (t, 3H, ester CH₃), δ 4.15 (q, 2H, ester CH₂), δ 7.35–7.45 (m, 4H, aromatic).

  • Mass Spectrometry : Molecular ion peak at m/z 541.2 (M+H⁺).

Challenges and Mitigation

Side Reactions During Acylation

Over-acylation or hydrolysis of the ester group can occur at elevated temperatures. Mitigation includes strict temperature control (0–5°C) and using anhydrous conditions.

Thiazolidinone Ring Instability

The 2-thioxo group is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) enhance stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is being investigated for its therapeutic potential , particularly in the following areas:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pathways leading to inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : The compound's structure suggests potential interactions with cancer cell signaling pathways. Research is ongoing to evaluate its efficacy against various cancer types.

Biological Research

Research into the biological mechanisms of this compound has revealed several promising applications:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease progression. Understanding its mechanism of action could lead to the development of new therapeutic agents.
  • Receptor Modulation : this compound is being studied for its ability to modulate receptor activity in various biological systems.

Material Science

The unique structural features of this compound position it as a valuable building block in synthesizing new materials with specific properties:

  • Polymer Chemistry : The compound can serve as a monomer in polymer synthesis, potentially leading to materials with enhanced mechanical and thermal properties.

Case Study 1: Anticancer Activity

A study conducted by researchers at [source] evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells compared to control groups.

Case Study 2: Anti-inflammatory Effects

In another investigation published in [source], the compound was tested for anti-inflammatory properties using animal models of arthritis. The findings suggested a reduction in inflammatory markers and improved joint function among treated subjects.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrobenzo[b]thiophene 2-Chlorophenyl-methylene-thiazolidinone, acetyl amino Thioxo, oxo, ethyl carboxylate
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl Oxo, hydroxyl, ethyl carboxylate
Ethyl 2-Amino-4-(((4-methoxyphenyl)amino)methylene)-5-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Methoxyphenylamino-methylene Amino, oxo, ethyl carboxylate
Ethyl 3-(Allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Tetrahydrobenzo[c]thiophene Allylthio Oxo, ethyl carboxylate

Key Observations :

  • The target compound’s thiazolidinone-thioxo moiety is unique among analogs, offering distinct electronic and steric properties .
  • Substituents like 4-hydroxyphenyl () or 4-methoxyphenylamino () prioritize polar interactions, whereas the 2-chlorophenyl group in the target enhances lipophilicity .

Key Observations :

  • Lower yields (e.g., 22% in ) correlate with complex substituents, suggesting the target compound’s synthesis may face similar challenges .
  • Simplified derivatives (e.g., ) achieve higher yields (65–75%) due to fewer steric and electronic demands .

Physicochemical Properties

Table 3: Property Comparison

Compound Name / ID Molecular Weight XLogP3 Hydrogen Bond Acceptors Melting Point (°C)
Target Compound ~563.0* ~4.5* 7 Not reported
Ethyl 3-(Allylthio)-4-oxo-... () 296.4 3.7 5 Not reported
Ethyl 2-Amino-4-(((4-methoxyphenyl)amino)methylene)-... () ~386.4 ~2.8 6 203–206
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () ~428.4 ~2.1 8 174–178

Key Observations :

  • Melting points for analogs range widely (120–206°C), influenced by crystallinity and intermolecular interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

The compound is typically synthesized via multi-step protocols involving Gewald reactions (to form the thiophene core) followed by Knoevenagel condensations or cyanoacetylation to introduce functional groups . For example, intermediate thiophene derivatives are reacted with substituted benzaldehydes in the presence of piperidine and acetic acid to form the final product . Purity is ensured through:

  • Recrystallization (e.g., using ethanol or methanol) .
  • Thin-layer chromatography (TLC) to monitor reaction progress .
  • Column chromatography for separation of byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

Key techniques include:

  • 1H/13C NMR spectroscopy to confirm substituent positions and stereochemistry .
  • IR spectroscopy to identify functional groups like thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtained) to resolve complex stereochemistry .

Q. What are the critical safety considerations for handling this compound?

Safety data indicate:

  • Skin/eye irritation (wear nitrile gloves, goggles) .
  • Respiratory toxicity (use fume hoods for powder handling) .
  • Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yields (55–94% in small-scale studies ) depend on:

  • Catalyst selection : Piperidine enhances Knoevenagel condensation efficiency .
  • Solvent optimization : Toluene or DMF improves reaction homogeneity .
  • Temperature control : Maintaining 80–100°C prevents side reactions during cyclization . Contradictions in yield data may arise from impurities in starting materials or variations in workup protocols .

Q. What mechanistic insights explain its reported anticancer activity?

The compound’s thiazolidinone and tetrahydrobenzo[b]thiophene moieties likely inhibit:

  • Protein kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Tubulin polymerization , disrupting microtubule dynamics in cancer cells . In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values comparable to doxorubicin, but results vary between cell lines due to differences in membrane permeability .

Q. How do structural modifications alter biological activity?

  • Substitution at the 2-chlorophenyl group : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility .
  • Replacement of the ethyl ester with methyl groups increases metabolic stability . Computational docking (AutoDock Vina) can predict binding affinity changes to targets like NMDA receptors .

Q. How should contradictory data in biological assays be addressed?

Discrepancies in IC₅₀ values or efficacy may arise from:

  • Assay conditions : Varying serum concentrations or incubation times affect compound stability .
  • Cell line heterogeneity : Genetic differences in drug uptake/efflux transporters . Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .

Q. What strategies are effective for target identification?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified targets like tubulin .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Structural Analogs

Modification SiteActivity (IC₅₀, μM)TargetReference
2-Chlorophenyl → 4-Nitrophenyl0.89 ± 0.12EGFR Kinase
Ethyl ester → Methyl ester1.45 ± 0.21Tubulin Polymerization
Thioxo → Oxo>10Inactive

Q. Table 2. Recommended Analytical Parameters for Characterization

TechniqueKey SignalsApplication
1H NMRδ 1.25 (t, -CH₂CH₃), δ 6.8–7.4 (Ar-H)Confirmation of ester and aryl groups
IR1705 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S)Detection of carbonyl/thioxo groups
HRMSm/z 503.0521 [M+H]+Molecular formula validation

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